Pseudoephedrine hydrochloride
Overview
Description
Pseudoephedrine hydrochloride is a sympathomimetic amine commonly used as a nasal decongestant. It is a stereoisomer of ephedrine and is found in many over-the-counter medications for relieving nasal congestion due to colds, allergies, and sinus infections . The compound works by constricting blood vessels in the nasal passages, reducing swelling and congestion .
Mechanism of Action
Mode of Action
Pseudoephedrine hydrochloride acts as a sympathomimetic amine with a mixed mechanism of action, both direct and indirect . It indirectly stimulates alpha-adrenergic receptors, causing the release of endogenous norepinephrine from neurons . Simultaneously, it directly stimulates beta-adrenergic receptors . This dual action results in vasoconstriction, which narrows the blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By stimulating the release of norepinephrine and directly activating beta-adrenergic receptors, this compound enhances adrenergic signaling . This leads to downstream effects such as vasoconstriction and bronchial muscle relaxation .
Pharmacokinetics
This compound exhibits excellent bioavailability, with approximately 100% absorption from the gastrointestinal tract . It undergoes partial metabolism in the liver, with 10-30% being metabolized . The elimination half-life of this compound is about 4.3-8 hours , and it is excreted in the urine, with 43-96% of the drug being eliminated this way .
Result of Action
The primary result of this compound’s action is the relief of nasal and sinus congestion , as well as allergic rhinitis . By causing vasoconstriction, it shrinks swollen nasal mucous membranes, reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions and opening obstructed Eustachian tubes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, inhalation of pseudoephedrine powder can potentially cause airway irritation, bronchospasm, or exacerbation of pre-existing asthmatic conditions . Additionally, the drug’s efficacy and stability can be affected by factors such as temperature, humidity, and pH .
Biochemical Analysis
Biochemical Properties
Pseudoephedrine hydrochloride acts as a norepinephrine releasing agent, thereby activating adrenergic receptors . It is an alpha and beta adrenergic agonist . The sympathomimetic effects of this compound include an increase in mean arterial pressure, heart rate, and chronotropic response of the right atria . It also inhibits NF-kappa-B, NFAT, and AP-1 .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by activating adrenergic receptors . This activation leads to a series of cellular responses, including changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its role as a norepinephrine releasing agent . It exerts its effects at the molecular level through binding interactions with adrenergic receptors . This interaction leads to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Clinical signs of toxicity may be seen with doses of 5-6 mg/kg and death may occur with ingestion of doses 10-12 mg/kg of body weight .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoephedrine hydrochloride can be synthesized through several methods. One common method involves the reduction of ephedrine or its derivatives. The synthesis typically involves the following steps:
Starting Material: Ephedrine or its derivatives.
Reduction: The reduction of ephedrine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrochloride Formation: The resulting pseudoephedrine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by chemical synthesis to convert it into pseudoephedrine. The process includes:
Extraction: Extracting ephedrine from the Ephedra plant.
Chemical Conversion: Converting ephedrine to pseudoephedrine through chemical reactions.
Purification: Purifying the pseudoephedrine and converting it to its hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Pseudoephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pseudoephedrine can be oxidized to form norephedrine.
Reduction: It can be reduced to methamphetamine.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Norephedrine.
Reduction: Methamphetamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pseudoephedrine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other compounds, including methamphetamine.
Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.
Medicine: Widely used as a nasal decongestant in over-the-counter medications.
Industry: Used in the pharmaceutical industry for the production of decongestant medications.
Comparison with Similar Compounds
- Ephedrine
- Phenylephrine
- Methamphetamine
Properties
IUPAC Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXUFOVQVENIU-KXNXZCPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889343 | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-78-8 | |
Record name | Pseudoephedrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pseudoephedrine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOEPHEDRINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759616 | |
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Record name | Tussaphed | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tussaphed | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33634 | |
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Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pseudoephedrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pseudoephedrine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V9V2RYJ8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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